An In-depth Technical Guide to the DASPEI Fluorescent Probe: Principles and Applications
An In-depth Technical Guide to the DASPEI Fluorescent Probe: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), detailing its principle of operation, key applications, photophysical properties, and detailed experimental protocols.
Core Principle of Operation
DASPEI is a cationic, lipophilic styryl dye renowned for its ability to selectively stain mitochondria in living cells.[1][2] Its mechanism of action is fundamentally linked to the electrochemical potential across cellular membranes, particularly the mitochondrial membrane potential (ΔΨm).
The probe's positively charged pyridinium (B92312) ring drives its accumulation into the negatively charged mitochondrial matrix. This process is dependent on a healthy mitochondrial membrane potential, which is typically in the range of -150 to -180 mV.[1] Consequently, the fluorescence intensity of DASPEI within mitochondria serves as a reliable indicator of mitochondrial health and function.[1] A decrease in mitochondrial membrane potential, often associated with apoptosis or cellular stress, leads to a reduction in DASPEI accumulation and, therefore, a weaker fluorescent signal.
In addition to its role as a mitochondrial stain, DASPEI is also utilized to visualize mechanosensory hair cells, particularly in zebrafish lateral line neuromasts.[3][4] In this context, the uptake of DASPEI is not solely dependent on mitochondrial membrane potential but is mediated by mechanotransduction (MET) channels on the surface of these specialized cells.[3]
Photophysical and Chemical Properties
While specific values for the molar extinction coefficient and quantum yield of DASPEI are not consistently reported in the available scientific literature, its key spectral properties have been characterized. The quantum efficiency of DASPEI is noted to be dependent on the solvent environment.[1]
| Property | Value | Reference |
| Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [5][6] |
| Molecular Formula | C₁₇H₂₁IN₂ | [6] |
| Molecular Weight | 380.27 g/mol | [7] |
| Excitation Maximum (λex) | ~461-470 nm (in Methanol/Phospholipids) | [1][6] |
| Emission Maximum (λem) | ~570-589 nm (in Methanol/Phospholipids) | [1][6] |
| Solubility | Soluble in DMSO and water | [3][8] |
| Appearance | Yellow solid | [6] |
Key Applications and Experimental Protocols
Assessment of Mitochondrial Membrane Potential
DASPEI is a valuable tool for assessing mitochondrial function in various cell types. A common application is in plate-based assays to screen for compounds that affect mitochondrial health.
Experimental Protocol: No-Wash Assay for Mitochondrial Membrane Potential in Cultured Cells
This protocol is adapted from a method developed for a 96-well format using a fluorescent plate reader.[9]
Materials:
-
DASPEI powder
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Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (serum-free) or Phosphate-Buffered Saline (PBS)
-
Adherent or suspension cells
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of DASPEI Stock Solution:
-
Dissolve DASPEI in DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light.
-
-
Preparation of DASPEI Working Solution:
-
Immediately before use, dilute the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 µM. The optimal concentration may need to be determined empirically for different cell types.
-
-
Cell Staining (Adherent Cells):
-
Culture adherent cells on sterile coverslips or in a 96-well plate until the desired confluency is reached.
-
Remove the culture medium and add 100 µL of the DASPEI working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, the fluorescence can be read directly without washing.
-
-
Cell Staining (Suspension Cells):
-
Collect cells by centrifugation (e.g., 400 x g for 4 minutes).
-
Wash the cells twice with PBS.
-
Resuspend the cells to a density of approximately 1x10⁶ cells/mL in the DASPEI working solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
The fluorescence can be measured directly in a plate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to ~485 nm and emission set to ~555 nm.[5]
-
Imaging Parameters for Fluorescence Microscopy:
-
Excitation Filter: ~470/40 nm
-
Dichroic Mirror: ~500 nm
-
Emission Filter: >515 nm (longpass) or ~560/40 nm (bandpass)
-
Objective: 20x, 40x, or 60x, depending on the desired magnification.
Visualization of Zebrafish Hair Cells
DASPEI is widely used to assess the viability and integrity of mechanosensory hair cells in the lateral line of zebrafish larvae, a model system for studying hearing and balance.
Experimental Protocol: Staining of Zebrafish Lateral Line Hair Cells
This protocol is based on established methods for staining hair cells in live zebrafish larvae.[3][4]
Materials:
-
DASPEI
-
Embryo medium for zebrafish
-
5-day post-fertilization (dpf) zebrafish larvae
-
Petri dishes or 6-well plates
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Preparation of DASPEI Staining Solution:
-
Staining:
-
Place 5 dpf zebrafish larvae in a petri dish or the well of a 6-well plate.
-
Remove the embryo medium and replace it with the DASPEI staining solution.
-
Incubate the larvae for 15 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, carefully remove the DASPEI solution.
-
Wash the larvae three times with fresh embryo medium to remove background fluorescence.
-
-
Imaging:
-
Anesthetize the larvae if necessary for stable imaging.
-
Image the neuromasts of the lateral line using a fluorescence microscope.
-
Imaging Parameters for Confocal or Lightsheet Microscopy:
-
Excitation Wavelength: 488 nm or 561 nm laser line.
-
Emission Detection: A broad emission filter covering the green and red channels may be used, as DASPEI's emission is broad.[3] Alternatively, a more specific bandpass filter around 570 nm can be used.
Visualizing the Principle and Workflow
Signaling Pathway: DASPEI Accumulation in Mitochondria
Caption: DASPEI accumulation in mitochondria is driven by the mitochondrial membrane potential (ΔΨm).
Experimental Workflow: Mitochondrial Membrane Potential Assay
Caption: Workflow for a no-wash mitochondrial membrane potential assay using DASPEI.
Experimental Workflow: Zebrafish Hair Cell Staining
Caption: Workflow for staining mechanosensory hair cells in zebrafish larvae with DASPEI.
References
- 1. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurogene.eu [aurogene.eu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. An Assay for Lateral Line Regeneration in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. DASPEI | TargetMol [targetmol.com]
- 8. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]

